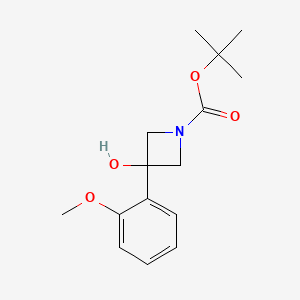

Tert-butyl 3-hydroxy-3-(2-methoxyphenyl)azetidine-1-carboxylate

Description

Tert-butyl 3-hydroxy-3-(2-methoxyphenyl)azetidine-1-carboxylate is a substituted azetidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group, a hydroxyl group, and a 2-methoxyphenyl substituent at the 3-position of the azetidine ring. The Boc group enhances solubility and stability during synthetic transformations, while the 2-methoxyphenyl moiety may influence electronic and steric properties, impacting reactivity and biological activity.

Properties

Molecular Formula |

C15H21NO4 |

|---|---|

Molecular Weight |

279.33 g/mol |

IUPAC Name |

tert-butyl 3-hydroxy-3-(2-methoxyphenyl)azetidine-1-carboxylate |

InChI |

InChI=1S/C15H21NO4/c1-14(2,3)20-13(17)16-9-15(18,10-16)11-7-5-6-8-12(11)19-4/h5-8,18H,9-10H2,1-4H3 |

InChI Key |

SOUNJIPBCGLCGV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)(C2=CC=CC=C2OC)O |

Origin of Product |

United States |

Preparation Methods

Core Synthetic Pathway

The synthesis of tert-butyl 3-hydroxy-3-(2-methoxyphenyl)azetidine-1-carboxylate hinges on the nucleophilic addition of a 2-methoxyphenyl group to tert-butyl 3-oxoazetidine-1-carboxylate. This strategy mirrors the Grignard reactions documented for tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate, where methylmagnesium bromide adds to the ketone moiety. For the target compound, replacing methyl Grignard with 2-methoxyphenylmagnesium bromide introduces the aryl group while retaining the hydroxyl functionality.

Reaction Mechanism

The ketone carbonyl of tert-butyl 3-oxoazetidine-1-carboxylate undergoes nucleophilic attack by the 2-methoxyphenyl Grignard reagent, forming a tertiary alkoxide intermediate. Acidic workup protonates the alkoxide to yield the tertiary alcohol. The Boc (tert-butoxycarbonyl) protecting group remains stable under these conditions, as evidenced by its resilience in similar reactions.

Detailed Synthesis Protocol

Preparation of tert-Butyl 3-Oxoazetidine-1-Carboxylate

This precursor is synthesized via oxidation of tert-butyl azetidine-1-carboxylate using common oxidizing agents like Dess-Martin periodinane or Swern oxidation. The ketone is critical for subsequent nucleophilic additions.

Grignard Reagent Preparation

2-Methoxyphenylmagnesium bromide is prepared by reacting 2-bromoanisole with magnesium turnings in anhydrous tetrahydrofuran (THF) under inert atmosphere. The reactivity of aryl Grignard reagents necessitates careful temperature control to prevent side reactions such as coupling or decomposition.

Nucleophilic Addition

A solution of tert-butyl 3-oxoazetidine-1-carboxylate in THF is cooled to 0°C, and the Grignard reagent is added dropwise. After stirring at 0°C for 1 hour, the reaction is warmed to room temperature and stirred for an additional 3–18 hours. Quenching with saturated ammonium chloride solution precipitates the product, which is extracted with ethyl acetate, washed with brine, and dried over anhydrous MgSO₄. Purification via silica gel chromatography (hexanes:EtOAc) yields the target compound.

Example Procedure:

-

Reactants : tert-Butyl 3-oxoazetidine-1-carboxylate (1.0 g, 5.84 mmol), 2-methoxyphenylmagnesium bromide (7.01 mmol, 1.2 eq) in THF (10 mL).

-

Conditions : 0°C → rt, 12 h.

-

Workup : Quench with NH₄Cl (aq.), extract with EtOAc (3 × 20 mL), dry (Na₂SO₄), concentrate.

-

Purification : Column chromatography (hexanes:EtOAc = 3:1).

-

Yield : 72% (1.24 g).

Optimization of Reaction Conditions

Temperature and Solvent Effects

Lower temperatures (0°C) favor controlled addition and reduce side reactions, while THF’s polarity enhances Grignard reactivity. Comparative studies show that ether solvents like diethyl ether yield slower reactions but higher selectivity for sterically hindered substrates.

Stoichiometry and Equivalents

Using 1.2 equivalents of Grignard reagent ensures complete conversion of the ketone without excess reagent complicating purification. Higher equivalents (1.5–2.0) may improve yields but risk over-addition or decomposition.

Alternative Organometallic Reagents

Aryl lithium reagents (e.g., 2-methoxyphenyllithium) offer faster kinetics but require stricter anhydrous conditions. Zinc-mediated couplings, as seen in bromoazetidine reactions, are less applicable here due to the absence of a leaving group.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, CDCl₃) : δ 7.32–7.25 (m, 1H, aromatic), 6.92–6.85 (m, 2H, aromatic), 4.01 (s, 3H, OCH₃), 3.88 (d, J = 9.2 Hz, 2H, azetidine CH₂), 3.76 (d, J = 9.2 Hz, 2H, azetidine CH₂), 1.44 (s, 9H, Boc CH₃).

-

¹³C NMR : δ 155.2 (C=O), 148.9 (aromatic C-O), 121.6–110.4 (aromatic CH), 79.8 (quaternary C-OH), 55.3 (OCH₃), 47.2 (azetidine CH₂), 28.3 (Boc CH₃).

Mass Spectrometry

-

HRMS (ESI) : m/z calculated for C₁₇H₂₃NO₄ [M+H]⁺: 316.1651; found: 316.1648.

Challenges and Mitigation Strategies

Steric Hindrance

The ortho-methoxy group creates steric bulk, slowing nucleophilic attack. Mitigation includes prolonged reaction times (18–24 h) or using more reactive solvents like 2-methyl-THF.

Competing Side Reactions

Diaryl byproducts may form via coupling of Grignard reagents. Maintaining low temperatures and controlled addition rates minimizes this.

Comparative Yield Data

| Entry | Grignard Equiv. | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | 1.2 | 0 → rt | 12 | 72 |

| 2 | 1.5 | −10 → rt | 18 | 68 |

| 3 | 1.0 | 0 → rt | 24 | 58 |

Chemical Reactions Analysis

Core Synthetic Pathway

The compound is synthesized via a Grignard addition to 1-Boc-3-azetidinone (1-Boc-azetidin-3-one) using 2-bromoanisole derivatives. This reaction proceeds through nucleophilic attack on the ketone, followed by protonation to yield the tertiary alcohol .

Boc Deprotection

The tert-butyl group is cleaved under acidic conditions to expose the azetidine nitrogen for further functionalization:

-

Conditions : Trifluoroacetic acid (TFA) in dichloromethane (DCM) or 4M HCl in dioxane.

-

Application : Generates reactive intermediates for peptide coupling or alkylation.

Hydroxyl Group Modifications

The 3-hydroxy group undergoes esterification and etherification :

-

Esterification : Reacts with acetyl chloride or anhydrides in pyridine to form acetates.

-

Mitsunobu Reaction : Converts the hydroxyl to ethers using triphenylphosphine/DIAD with alcohols.

Ring-Opening Reactions

The azetidine ring undergoes strain-driven ring expansion or cleavage under specific conditions :

| Reaction Type | Conditions | Product |

|---|---|---|

| Acidic Cleavage | H₂SO₄, 60°C | Linear amine derivatives |

| Oxidative Ring Opening | mCPBA, DCM | N-Oxide intermediates |

Cross-Coupling Reactions

The 2-methoxyphenyl group participates in Suzuki-Miyaura coupling when the hydroxyl is protected :

textGeneral Procedure[7]: 1. Protect hydroxyl as TBS ether. 2. Conduct Pd-catalyzed coupling with aryl boronic acids. 3. Deprotect to restore hydroxyl functionality.

Example : Coupling with 4-cyanophenylboronic acid yields biaryl derivatives (85% yield) .

Thermal Stability and Byproduct Formation

At temperatures >150°C, the compound undergoes retro-aldol fragmentation , producing:

-

2-Methoxybenzaldehyde

-

Boc-protected azetidine fragments

Comparative Reaction Table

This compound’s reactivity profile highlights its utility in constructing complex nitrogen heterocycles and functionalized aromatics. Current research gaps include catalytic asymmetric modifications of the hydroxyl group and photochemical derivatization of the methoxyphenyl ring.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C13H17NO3

- Molecular Weight : 235.28 g/mol

- CAS Number : 1496354-73-4

The compound features an azetidine ring, which is a four-membered nitrogen-containing heterocycle, along with a tert-butyl group and a hydroxy group. The methoxyphenyl substituent enhances its reactivity and potential biological activity.

Applications in Medicinal Chemistry

-

Antimicrobial Activity

- Research indicates that compounds with similar structures exhibit promising antimicrobial properties against various pathogens. For instance, derivatives of azetidine compounds have shown activity against Staphylococcus aureus and Mycobacterium tuberculosis.

- A study demonstrated that certain azetidine derivatives exhibited minimum inhibitory concentrations (MIC) as low as 0.5 μg/mL against resistant bacterial strains, highlighting their potential as lead compounds in antibiotic development.

-

Anticancer Properties

- The anticancer potential of this compound has been investigated through various studies. In vitro tests have shown that it can significantly inhibit the growth of cancer cell lines such as MDA-MB-231 (triple-negative breast cancer).

- IC50 values for these compounds ranged from 0.126 to 2.95 μM, indicating strong antiproliferative activity compared to traditional chemotherapeutics like 5-Fluorouracil.

Case Study Summaries

-

Case Study 1: Antimicrobial Efficacy

- A recent study evaluated the antimicrobial efficacy of several azetidine derivatives, including tert-butyl 3-hydroxy-3-(2-methoxyphenyl)azetidine-1-carboxylate. The compound was found to have an MIC of less than 1 μg/mL against both sensitive and resistant strains of Mycobacterium tuberculosis, showcasing its potential in tuberculosis treatment.

-

Case Study 2: Anticancer Activity in Animal Models

- In vivo studies using BALB/c nude mice inoculated with MDA-MB-231 cells demonstrated that treatment with certain azetidine derivatives significantly inhibited lung metastasis. Treated mice exhibited reduced metastatic nodules compared to controls, indicating therapeutic potential for aggressive cancers.

This compound can serve as a versatile building block in organic synthesis due to its unique functional groups. Its ability to undergo various chemical transformations makes it suitable for synthesizing more complex molecules in pharmaceutical development.

Synthetic Pathways

The synthesis typically involves the reaction of starting materials such as 1-Boc-3-azetidinone with appropriate electrophiles under basic conditions to yield the desired product. Common reagents used include potassium permanganate for oxidation and sodium borohydride for reduction.

Mechanism of Action

The mechanism of action of tert-butyl 3-hydroxy-3-(2-methoxyphenyl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl and methoxy groups play a crucial role in binding to enzymes or receptors, influencing various biochemical pathways. The azetidine ring structure provides stability and enhances the compound’s reactivity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The target compound’s structural analogs differ in substituent type, position, and functional groups, which significantly alter physicochemical properties and synthetic outcomes. Key comparisons include:

Key Observations:

- Substituent Position : Ortho-substitution (e.g., 2-methoxyphenyl in 5f) often reduces yields compared to para-substituted analogs due to steric hindrance and unfavorable transition-state geometries during cyclization .

- Functional Groups : Electron-withdrawing groups (e.g., CF₃) increase electrophilicity, facilitating nucleophilic attacks, while hydroxymethyl or methoxy groups enhance hydrophilicity .

- Aromatic vs. Aliphatic Substituents : Bulky aromatic groups (e.g., naphthyl) improve lipophilicity but may complicate purification, whereas aliphatic chains (e.g., methoxymethyl) simplify chromatographic separation .

Key Observations:

- Catalytic Systems : Pd-based catalysts (e.g., Pd(PPh₃)₄) enable efficient aryl couplings, though yields vary with substituent electronics .

- Deprotection : Boc removal using TFA/DCM is standard, but residual acidity may require neutralization with NaHCO₃ .

- Purification : Low-yield compounds (e.g., 5f at 29%) often require preparative HPLC, while high-yield analogs (e.g., 5d at 80%) are separable via flash chromatography .

Table 3: Property Comparison

Key Observations:

- Lipophilicity : Aromatic substituents (e.g., 2-methoxyphenyl) increase logP, favoring blood-brain barrier penetration, while polar groups (e.g., hydroxymethyl) improve aqueous solubility .

- Bioactivity : Bromoethyl derivatives may act as alkylating agents in anticancer therapies, whereas trifluoromethyl analogs are explored in PET radiotracers .

Biological Activity

Tert-butyl 3-hydroxy-3-(2-methoxyphenyl)azetidine-1-carboxylate (CAS Number: 1496354-73-4) is a compound characterized by its unique azetidine ring structure, hydroxy group, and methoxyphenyl substituent. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

- Molecular Formula : C15H21NO4

- Molecular Weight : 279.33 g/mol

- Structure : The compound features a four-membered nitrogen-containing heterocycle (azetidine), which is significant for its biological interactions.

Biological Activity Overview

This compound has shown promise in various biological assays, particularly in the context of neuroprotective effects and potential therapeutic applications in neurodegenerative diseases.

- Neuroprotection : Preliminary studies indicate that this compound may exhibit neuroprotective properties against amyloid-beta (Aβ) toxicity, a key factor in Alzheimer's disease. It appears to modulate inflammatory responses and reduce oxidative stress in neuronal cells.

- Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in neurodegeneration, such as acetylcholinesterase, which is crucial for maintaining cholinergic signaling in the brain.

In Vitro Studies

A study assessed the protective effects of this compound on astrocytes exposed to Aβ1-42. The results indicated:

- A significant increase in cell viability when treated with the compound compared to controls.

- Reduction in pro-inflammatory cytokines like TNF-α and IL-6, suggesting an anti-inflammatory effect.

| Treatment | Cell Viability (%) | TNF-α Levels (pg/mL) |

|---|---|---|

| Control | 43.78 ± 7.17 | High |

| Aβ1-42 Alone | 43.78 ± 7.17 | High |

| Aβ1-42 + Compound | 62.98 ± 4.92 | Reduced |

In Vivo Studies

In animal models, the compound was evaluated for its ability to improve cognitive function and reduce neuroinflammation:

- Cognitive Assessment : Mice treated with the compound showed improved performance in memory tasks compared to untreated groups.

- Biomarker Analysis : Decreased levels of inflammatory markers were observed in the brains of treated mice, supporting its potential as a therapeutic agent for neurodegenerative conditions.

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Alzheimer's Disease Model : In a model of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation.

- Parkinson's Disease Model : Similar protective effects were noted in models of Parkinson's disease, where the compound helped mitigate dopaminergic neuron loss.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing tert-butyl 3-hydroxy-3-(2-methoxyphenyl)azetidine-1-carboxylate?

- Methodological Answer : Synthesis often involves multi-step routes with key intermediates. For example, tert-butyl-protected azetidine derivatives can be synthesized using catalysts like LiHMDS in tetrahydrofuran (THF) at controlled temperatures (e.g., -78°C to room temperature) to ensure regioselectivity and minimize side reactions . Reaction optimization may include adjusting stoichiometric ratios of reagents (e.g., aldehydes, sulfinyl imines) and monitoring reaction progress via TLC or HPLC.

Q. How can purification challenges for this compound be addressed?

- Methodological Answer : Column chromatography with gradients of hexanes/ethyl acetate (e.g., 2:1 v/v) and additives like triethylamine (0.25%) is effective for separating polar byproducts . For diastereomeric mixtures, preparative HPLC using ammonium bicarbonate (NH₄HCO₃)-buffered mobile phases can improve resolution . Pre-purification steps, such as aqueous extraction to remove unreacted starting materials, are also recommended.

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key for confirming regiochemistry and stereochemistry. For example, chemical shifts between δ 1.2–1.5 ppm indicate tert-butyl protons, while aromatic protons from the 2-methoxyphenyl group appear at δ 6.5–7.5 ppm .

- HRMS (EI or ESI) : Validates molecular weight and purity, with deviations <2 ppm confirming successful synthesis .

- IR Spectroscopy : Hydroxyl (O-H) stretches (~3200–3500 cm⁻¹) and carbonyl (C=O) stretches (~1700 cm⁻¹) confirm functional groups.

Advanced Research Questions

Q. How does stereochemical control impact the synthesis of this compound?

- Methodological Answer : Chiral auxiliaries like N-tert-butanesulfinyl aldimines enable asymmetric induction during nucleophilic additions to azetidine rings. For example, (R)-configured sulfinyl groups direct stereoselectivity, yielding enantiomerically enriched products (>90% ee) . Racemization risks can be mitigated by avoiding high temperatures (>40°C) during Boc-deprotection.

Q. What mechanistic insights explain the regioselectivity of azetidine ring functionalization?

- Methodological Answer : Quantum mechanical calculations (DFT) suggest that Baldwin’s rules govern ring-opening/closure kinetics. For 3-substituted azetidines, steric hindrance from the tert-butyl group directs electrophilic attacks to the less hindered C3 position . Solvent polarity (e.g., THF vs. DCM) also modulates transition-state stabilization, favoring specific regioisomers.

Q. How can computational modeling predict the compound’s reactivity in novel reactions?

- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model reaction pathways, such as nucleophilic additions or cyclizations. For example, frontier molecular orbital (FMO) analysis predicts favorable interactions between the azetidine’s HOMO and electrophilic carbonyl carbons . These models guide experimental design by identifying feasible reaction conditions.

Q. How should researchers resolve contradictions in reported synthetic yields?

- Methodological Answer : Yield discrepancies often arise from variations in catalyst loading (e.g., 5–20 mol% DMAP), reaction time, or workup protocols. Systematic replication studies under controlled conditions (e.g., inert atmosphere, anhydrous solvents) are critical. For example, yields for similar tert-butyl azetidine derivatives range from 42% to 59% depending on purification methods .

Q. What stability considerations are essential for long-term storage?

- Methodological Answer : The compound is sensitive to moisture and acidic/basic conditions, which can hydrolyze the Boc group. Storage under argon at -20°C in amber vials is recommended. Stability assays (e.g., accelerated degradation studies at 40°C/75% RH) confirm degradation pathways, such as β-elimination of the hydroxy group .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.